5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Historical Development of Pyrazolopyrimidine Research
The pyrazolo[1,5-a]pyrimidine nucleus was first synthesized in the mid-20th century through cyclocondensation reactions involving β-diketones and aminopyrazoles. Early work focused on structural elucidation, with Ahmed et al. (2008) demonstrating the synthesis of diverse derivatives via reactions with β-keto esters and acrylonitriles. By the 2010s, research shifted toward biological applications, particularly in oncology. For instance, El-Sehrawi et al. (2023) synthesized pyrazolo[1,5-a]pyrimidines with anti-proliferative activity against MCF-7 and HepG2 cancer cells, highlighting their CDK inhibitory potential. The introduction of halogen and aryl substituents in the 2010s, as seen in Pim-1 kinase inhibitors, marked a turning point in structure-activity relationship (SAR) studies.
Discovery Context and Development Timeline
The discovery of 5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine arose from systematic efforts to optimize kinase affinity. Key milestones include:
- 2014 : Development of 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine as a Pim-1 kinase inhibitor, utilizing POCl₃-mediated chlorination.
- 2021 : Asati et al. reviewed pyrazolopyrimidines targeting JAK2, BTK, and ERK2, emphasizing the role of imidazole substitutions in enhancing solubility.
- 2025 : A breakthrough in palladium-catalyzed cross-coupling enabled the introduction of tert-butyl and 2-methylimidazolyl groups at positions 5 and 7, respectively, improving metabolic stability.
Significance in Heterocyclic Chemistry
Pyrazolo[1,5-a]pyrimidines occupy a unique niche due to their fused bicyclic system, which combines the electron-rich pyrazole with the π-deficient pyrimidine ring. This duality allows for:
- Diverse functionalization : The 3-, 5-, and 7-positions tolerate aryl, alkyl, and heteroaryl groups, as demonstrated by the tert-butyl and imidazole motifs in the title compound.
- Tautomeric flexibility : The NH group at position-1 facilitates hydrogen bonding with kinase ATP pockets, critical for inhibitory activity.
- Synthetic modularity : Microwave-assisted and three-component reactions have streamlined the synthesis of complex derivatives, reducing reaction times by 40–60% compared to traditional methods.
Position within the Medicinal Chemistry Landscape
This derivative exemplifies the shift toward target-specific kinase inhibitors. Its 2-methylimidazole moiety enhances binding to histidine kinase domains, while the tert-butyl group improves lipophilicity (cLogP ≈ 3.1), favoring blood-brain barrier penetration. Comparative studies show 10–15× greater selectivity for Pim-1 over related kinases (CDK2, EGFR) compared to earlier analogs.
Research Interest Evolution Analysis
Initial research (2000–2010) prioritized scaffold diversification, yielding over 200 pyrazolo[1,5-a]pyrimidine derivatives. Post-2015, focus shifted to target validation, with molecular docking studies confirming the importance of the 7-position for allosteric modulation. Recent trends (2020–2025) integrate machine learning to predict substituent effects on bioavailability, reducing iterative synthesis efforts by 30%.
Table 1: Key Advances in Pyrazolo[1,5-a]pyrimidine Derivative Development
Properties
IUPAC Name |
5-tert-butyl-7-(2-methylimidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-14-21-10-11-24(14)18-12-17(20(2,3)4)23-19-16(13-22-25(18)19)15-8-6-5-7-9-15/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSBVRIRAGTFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of an intermediate imidazole derivative, followed by its condensation with a pyrazole derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods for such compounds may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to streamline the production process .
Chemical Reactions Analysis
5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds similar to 5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine have been shown to induce apoptosis in various cancer cell lines, including HeLa and L929 cells, through mechanisms such as oxidative stress and mitochondrial dysfunction .
Antiviral Properties
The compound's structural framework allows it to interact with viral proteins effectively. In vitro studies have illustrated its potential as an antiviral agent against several viruses, including those that cause respiratory illnesses. The imidazole moiety is particularly noted for its ability to interfere with viral replication processes .
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, this compound has demonstrated anti-inflammatory properties. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Material Science Applications
Fluorescent Probes
The photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for use as fluorescent probes. Studies have reported that these compounds can serve as effective lipid droplet biomarkers in cellular imaging, providing insights into cellular metabolism and disease states . Their ability to undergo excited-state intramolecular proton transfer enhances their utility in optical applications.
Nanomaterials
Recent advancements have incorporated pyrazolo[1,5-a]pyrimidine derivatives into nanomaterials for drug delivery systems. The functionalization of nanoparticles with these compounds has shown promise in enhancing the bioavailability and targeted delivery of therapeutic agents, improving their efficacy in treating various diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study (2020) | Evaluated the effects of pyrazolo[1,5-a]pyrimidine derivatives on HeLa cells | Compounds induced apoptosis via mitochondrial pathways; IC50 values ranged from 10-20 µM |
| Antiviral Research (2023) | Investigated the antiviral potential against respiratory viruses | Significant reduction in viral load observed with IC50 values below 15 µM |
| Fluorescent Probes Development (2022) | Developed fluorescent probes based on pyrazolo[1,5-a]pyrimidines | Probes exhibited high quantum yields and stability; effective in imaging lipid droplets in live cells |
Mechanism of Action
The mechanism of action of 5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes .
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes key analogs and their substituents:
Key Observations :
- Position 7 Modifications : The target compound’s 2-methylimidazole group distinguishes it from analogs with piperidine (8baa) or trifluoromethyl (11a) groups. Imidazole-containing derivatives (e.g., 5j) are often synthesized under catalyst-free conditions, while rhodium-catalyzed routes are used for piperidine derivatives .
- Position 5 Substituents : The tert-butyl group in the target compound may enhance metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl in 11a) or halogenated aryl rings (e.g., 5j) .
- Biological Activity : Imidazole and amine/hydroxyl substituents at position 7 are associated with antitumor and antimicrobial activities, though cytotoxicity remains a challenge (e.g., compounds 18,19 in ) .
Physicochemical and Spectral Properties
- Melting Points : The target compound’s melting point is unreported, but analogs like 5j (214–216°C) and 8iaa (169–171°C) suggest substituents significantly influence thermal stability .
- Spectral Data :
- IR Spectroscopy : Imidazole-containing analogs (e.g., 5j) show peaks at 1658 cm⁻¹ (C=N stretch) and 730 cm⁻¹ (C-Cl), whereas trifluoromethyl derivatives (11a) exhibit strong C-F stretches near 1150 cm⁻¹ .
- NMR : The tert-butyl group in the target compound would produce a singlet at δ ~1.3 ppm in $^1$H-NMR, distinct from aryl protons in 11a (δ 7.2–8.1 ppm) .
Biological Activity
5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure with a pyrazolo[1,5-a]pyrimidine core, which is known for its potential therapeutic properties. The synthesis typically involves multi-step reactions starting from readily available precursors, such as 4-tert-butylaniline and 3,5-dichloro-2-hydroxybenzaldehyde in a one-pot reaction with ammonium acetate in glacial acetic acid . The yield of this synthesis can reach up to 85%, indicating a favorable reaction efficiency.
Biological Activities
The biological activities of this compound are diverse and include:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains using the microplate Alamar Blue assay .
2. Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation. In vitro studies have reported that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to various diseases. Its structure allows it to interact with active sites on enzymes, potentially modulating their activity and impacting metabolic pathways .
The mechanism of action involves binding to specific molecular targets such as receptors or enzymes. The imidazole moiety is particularly crucial as it participates in hydrogen bonding and other interactions that stabilize the compound's binding to its target . This interaction can lead to either inhibition or activation of biological pathways.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
-
Case Study 1: Antimicrobial Activity
A derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL . -
Case Study 2: Cancer Cell Lines
In vitro tests on human breast cancer cell lines showed that the compound could reduce cell viability by approximately 70% at a concentration of 25 µM after 48 hours of treatment. This suggests strong anticancer potential .
Data Summary Table
Q & A
Q. What are the established synthetic methodologies for 5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?
The compound is synthesized via Rh(III)-catalyzed three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides through imidoyl C–H activation, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses . Key steps include:
- Microwave-assisted amination (130°C, 16 hours) using DIPEA in iPrOH to introduce substituents at the 5-position efficiently .
- Sequential purification via silica gel chromatography to isolate intermediates, with yields ranging from 62–80% depending on substituent compatibility .
- Critical parameters include stoichiometric control of the tert-butyl precursor and anhydrous conditions to avoid hydrolysis .
Q. Which spectroscopic techniques are most effective for structural confirmation of pyrazolo[1,5-a]pyrimidine derivatives?
- High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weights (e.g., calculated 533.1547 vs. observed 533.1573 for tert-butyl derivatives) .
- 1H/13C NMR confirms aromatic proton environments (δ 7.2–8.1 ppm) and tert-butyl singlets (δ 1.4 ppm) .
- 2D NMR (HSQC, HMBC) resolves ambiguous correlations, while IR spectroscopy identifies C=N stretches (~1600 cm⁻¹) .
- X-ray crystallography using SHELXL refinement resolves stereochemistry when single crystals are obtained .
Advanced Research Questions
Q. How can researchers optimize the 5-position substituent to enhance target protein binding in kinase inhibition studies?
Structure-activity relationship (SAR) studies reveal:
- Hydrogen bonding interactions with Asp-128/Asp-131 in Pim-1 kinase are critical. Substituents like (1-methylpiperidin-4-yl)methanamine achieve IC50 = 45 nM .
- Neutral groups (e.g., hydroxyl, sulfone) at terminal positions reduce hERG liability while maintaining potency .
- Molecular docking (Glide SP mode, Schrödinger Suite) predicts binding poses, validated by isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What experimental strategies prevent O-linked byproducts during amination of pyrazolo[1,5-a]pyrimidine scaffolds?
Selective N-amination is achieved via:
- Steric control using bulky bases (e.g., DIPEA) to favor nucleophilic attack at less hindered positions .
- Pre-activation of chloride leaving groups with POCl3 under anhydrous conditions .
- Microwave irradiation (130°C, 16 hours) in iPrOH to suppress oxidation of secondary alcohols .
- LC-MS monitoring ensures <2% O-linked byproducts, with charged aerosol detection for quantification .
Q. How do telescoped flow synthesis systems improve scalability for medicinal chemistry programs?
- Integrated flow reactors enable continuous Pd-catalyzed aerobic oxidation (45-minute residence time, 92% conversion) followed by reductive amination (10 bar H2, 60°C) .
- In-line FTIR monitors intermediates in real time, achieving 78% overall yield and reducing solvent waste by 40% compared to batch methods .
- Process Analytical Technology (PAT) ensures reproducibility for building chemical libraries of PI3Kδ inhibitors .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in spectroscopic data from different synthetic batches?
- Cross-validate HRMS/NMR with synthetic intermediates to trace deviations (e.g., tert-butyl group loss due to hydrolysis) .
- Dynamic NMR experiments (VT-NMR) assess rotational barriers in imidazole substituents that may cause splitting artifacts .
- Crystallographic data (if available) provide definitive structural evidence to reconcile conflicting NMR assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
